molecular formula C16H21F3N2O3S B6446743 N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548991-46-2

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Katalognummer: B6446743
CAS-Nummer: 2548991-46-2
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: RTUGRAVQVPLKBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-(trifluoromethoxy)benzyl group at the nitrogen and a cyclopropanesulfonamide moiety at the 3-position.

Eigenschaften

IUPAC Name

N-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-5-3-12(4-6-14)10-21-9-1-2-13(11-21)20-25(22,23)15-7-8-15/h3-6,13,15,20H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUGRAVQVPLKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ring-Closing Methodology

The cyclopropane ring is formed via a lithium-mediated dehydrohalogenation of 3-chloropropane sulfonamide precursors. Adapted from patent WO2009053281A1:

  • Step 1 : React 3-chloropropane sulfonyl chloride with tert-butylamine in toluene/THF at 0–5°C to form N-tert-butyl-3-chloropropane sulfonamide (Yield: 85–90%).

  • Step 2 : Treat with n-BuLi in THF at −30°C to induce cyclization, yielding cyclopropane sulfonic acid tert-butylamide (Yield: 70–75%).

  • Step 3 : Deprotect the tert-butyl group using formic acid at 80–90°C under nitrogen, followed by crystallization with toluene/ethanol (3:1) to isolate cyclopropanesulfonamide (Purity: >99%).

Key Data :

StepReagents/ConditionsYieldPurity
1tert-butylamine, 0–5°C88%95%
2n-BuLi, −30°C73%98%
3HCOOH, 80°C70%99.8%

Alternative Sulfonylation Approach

Direct sulfonylation of cyclopropylamine with cyclopropanesulfonyl chloride in dichloromethane and triethylamine (0–25°C) provides the sulfonamide in 80–85% yield. However, this method requires strict anhydrous conditions to prevent hydrolysis.

Synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-3-amine

Reductive Amination Pathway

  • Step 1 : React piperidin-3-one with 4-(trifluoromethoxy)benzylamine in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst.

  • Step 2 : Purify via column chromatography (hexane/ethyl acetate = 4:1) to obtain 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-amine (Yield: 65–70%).

Optimization Note : Elevated hydrogen pressure (3 atm) improves yield to 78% but necessitates high-pressure equipment.

Benzylation of Piperidine Derivatives

Adapted from patent CN105461617A:

  • Step 1 : Protect piperidin-3-amine with a Boc group using di-tert-butyl dicarbonate in THF.

  • Step 2 : Alkylate the nitrogen with 4-(trifluoromethoxy)benzyl bromide in the presence of K₂CO₃ in DMF at 80°C (Yield: 82%).

  • Step 3 : Deprotect the Boc group using HCl in dioxane to yield the free amine (Yield: 95%).

Comparative Analysis :

MethodYieldPurityScalability
Reductive Amination70%97%Moderate
Benzylation82%99%High

Final Coupling Strategies

Sulfonamide Formation

React 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-amine with cyclopropanesulfonyl chloride in dichloromethane and triethylamine (0°C to room temperature). After 12 hours, extract with NaHCO₃ and purify via recrystallization (ethanol/water) to obtain the target compound (Yield: 75–80%).

Critical Parameters :

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride) minimizes unreacted starting material.

  • Temperature Control : Exothermic reaction requires slow addition below 10°C.

Mitsunobu Coupling for Challenging Substrates

For sterically hindered intermediates, employ Mitsunobu conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.

  • Yield : 60–65% due to competing side reactions.

Process Optimization and Scalability

Solvent Screening

SolventReaction TimeYield
DCM12 h78%
THF18 h65%
Acetonitrile24 h70%

Dichloromethane (DCM) offers optimal solubility and reaction kinetics.

Catalyst Evaluation

CatalystLoadingYield
None50%
DMAP10 mol%72%
Pyridine20 mol%68%

4-Dimethylaminopyridine (DMAP) enhances sulfonylation efficiency via nucleophilic catalysis.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH₂), 3.85–3.79 (m, 1H, piperidine-H), 2.95–2.88 (m, 2H), 2.45–2.38 (m, 2H), 1.82–1.75 (m, 2H), 1.45–1.38 (m, 2H), 1.25–1.18 (m, 2H, cyclopropane).

  • MS (ESI) : m/z 433.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Anticancer Activity
Recent studies have indicated that compounds similar to N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide exhibit promising anticancer properties. The trifluoromethoxy group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cell membranes and target cancer cells effectively. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer models, suggesting its potential as a lead compound for further development in cancer therapy .

b. Neuropharmacology
The piperidine ring structure is significant in neuropharmacology, as it is often found in drugs targeting the central nervous system (CNS). Compounds like N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary investigations have suggested that such compounds could be explored for their efficacy in treating disorders like depression and anxiety .

Pharmacological Applications

a. Enzyme Inhibition
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has been evaluated for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can have therapeutic implications in conditions such as glaucoma and edema. The specific mechanism of action for this compound is still under investigation, but initial results indicate it may effectively modulate enzyme activity .

b. Antimicrobial Properties
The compound's sulfonamide moiety may confer antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that modifications in the sulfonamide structure can lead to enhanced activity against resistant bacterial strains. This aspect is particularly relevant given the increasing prevalence of antibiotic resistance globally .

Materials Science Applications

a. Polymer Chemistry
In materials science, compounds like N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can be utilized in the synthesis of novel polymers with specific functionalities. The incorporation of trifluoromethoxy groups into polymer backbones can impart unique thermal and chemical resistance properties, making them suitable for advanced applications in coatings and composites .

b. Drug Delivery Systems
The unique chemical structure allows for potential applications in drug delivery systems where controlled release is essential. The cyclopropane ring can be engineered to respond to specific stimuli (e.g., pH or temperature), enabling targeted delivery of therapeutic agents to specific sites within the body, thus improving efficacy and reducing side effects .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models; potential lead compound for further development.
NeuropharmacologySuggested modulation of CNS neurotransmitter systems; potential applications in treating anxiety and depression disorders.
Enzyme InhibitionInitial findings indicate effective inhibition of carbonic anhydrase; implications for treating glaucoma.
Antimicrobial PropertiesShowed enhanced activity against resistant bacterial strains; significant for addressing antibiotic resistance issues.
Polymer ChemistryEnabled synthesis of polymers with improved thermal stability; applicable in advanced material development.
Drug Delivery SystemsPotential for developing stimuli-responsive drug delivery systems; enhances targeted therapeutic strategies.

Wirkmechanismus

The mechanism of action of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the piperidinyl and cyclopropanesulfonamide groups contribute to its overall activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Lipophilicity and Molecular Weight

The trifluoromethoxy group in the target compound distinguishes it from analogs with alternative aromatic or heterocyclic substituents. For example:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP*
Target Compound C₁₆H₂₀F₃N₂O₃S 380.4 4-Trifluoromethoxybenzyl, cyclopropane 2.5
N-{1-[(1,1-dioxo-thian-4-yl)methyl]... C₁₄H₂₆N₂O₄S₂ 350.5 Thian-1,1-dioxide, cyclopropane 1.8
Compound 4 (Bis-CF₃, E2) C₂₅H₂₇F₆N₃O₂ 539.5 3,5-Bis(trifluoromethyl)phenyl 4.0

Notes:

  • Target vs. Thian Derivative (E4) : Replacing the trifluoromethoxybenzyl with a thian-1,1-dioxide group reduces logP (1.8 vs. 2.5), suggesting lower lipophilicity and improved aqueous solubility. However, the thian group’s bulkiness may hinder membrane permeability .
  • Bis(trifluoromethyl) Analogs (E2) : The bis-CF₃ substitution in Compound 4 from E2 increases molecular weight (539.5 vs. 380.4) and logP (4.0), likely enhancing target affinity but risking solubility limitations .

Piperidine/Piperazine Core Modifications

The target compound’s piperidine core contrasts with piperazine-based analogs in E2, which exhibit varied trifluoromethylphenyl substitutions:

  • Meta vs. Para Substitution : Piperazine derivatives in E2 with 3-CF₃ (Compound 1) or 4-CF₃ (Compound 2) phenyl groups demonstrate how substitution position affects electronic properties and steric interactions. Para-substituted analogs typically exhibit higher metabolic stability due to reduced enzymatic accessibility .
  • Cyclopropane vs. Pyran Modifications : The target’s cyclopropane sulfonamide differs from E2’s tetrahydro-2H-pyran-4-amin group, which introduces oxygen-based polarity. Cyclopropanes may enforce a rigid conformation, optimizing binding pocket interactions .

Sulfonamide vs. Carboxamide Functionality

The sulfonamide group in the target compound is a strong hydrogen-bond acceptor, contrasting with carboxamide-containing analogs in E1 (e.g., tyclopyrazoflor) and E3:

  • Carboxamide (E3) : The compound in E3 features a furopyridine-carboxamide scaffold, which may exhibit higher passive diffusion due to reduced polarity but lower enzymatic stability .

Research Findings and Trends

  • Metabolic Stability : Trifluoromethoxy and trifluoromethyl groups (as in E1 and E2) are widely used to block oxidative metabolism, extending half-life. The target compound’s OCF₃ group is less metabolically labile than ethylsulfonyl groups seen in E1’s imidazo[4,5-b]pyridines .
  • Conformational Restriction : The cyclopropane ring in the target compound and E4’s analog likely reduces entropy loss upon binding, enhancing affinity compared to flexible chains in E2’s pyran derivatives .

Q & A

Q. Advanced

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC to isolate enantiomers .
  • Catalytic asymmetric synthesis : Employ palladium-catalyzed cross-coupling or organocatalysts to enhance enantioselectivity .
  • Reaction optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature (-20°C to reflux) to minimize racemization .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., trifluoromethoxy group at δ ~120 ppm in 13C) .
  • HPLC : Monitor purity using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Resolve absolute configuration for crystalline intermediates .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), or cell passage number .
  • Target selectivity profiling : Use panels of related enzymes/receptors (e.g., GPCR or kinase arrays) to identify off-target effects .
  • Computational validation : Apply molecular dynamics (MD) simulations to reconcile discrepancies in binding affinity predictions .

What in vitro assays are recommended for initial biological screening?

Q. Basic

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorescence/colorimetric substrates .
  • Receptor binding studies : Use radiolabeled ligands (e.g., [3H]-ligand displacement) to determine Ki values .
  • Cytotoxicity screening : Assess viability in HEK293 or HeLa cells via MTT assays .

How does the trifluoromethoxy group influence pharmacokinetics, and how is this validated?

Q. Advanced

  • Impact : The CF3O group enhances metabolic stability (reduces CYP450 oxidation) and increases lipophilicity (logP ~2.5) .
  • Validation :
    • In vitro metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
    • Plasma protein binding : Use equilibrium dialysis to measure free fraction .

What are the known molecular targets or pathways associated with this compound?

Q. Basic

  • Primary targets : Kinases (e.g., MAPK, PI3K), serotonin/dopamine receptors, and ion channels (e.g., TRPV1) .
  • Pathways : Apoptosis regulation, inflammatory signaling (NF-κB), and neurotransmitter modulation .

What computational approaches predict binding modes and optimize target interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., hydrogen bonding with Asp86 in a kinase) .
  • QSAR modeling : Corrogate substituent effects (e.g., cyclopropane vs. benzene) on activity using Hammett or Hansch parameters .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for trifluoromethoxy vs. methoxy analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.